molecular formula C16H17N3OS B2919830 4-(1,3-benzothiazol-2-yl)-N-(1-cyanocyclobutyl)butanamide CAS No. 1355882-68-6

4-(1,3-benzothiazol-2-yl)-N-(1-cyanocyclobutyl)butanamide

Cat. No. B2919830
CAS RN: 1355882-68-6
M. Wt: 299.39
InChI Key: OVGZIRPGZXKSGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-benzothiazol-2-yl)-N-(1-cyanocyclobutyl)butanamide, also known as BTA-EG6, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the protein-protein interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor protein p53. This interaction plays a crucial role in regulating the stability and activity of p53, which is frequently mutated or inactivated in human cancers. BTA-EG6 has shown promising results in preclinical studies as a potential anticancer agent.

Mechanism of Action

4-(1,3-benzothiazol-2-yl)-N-(1-cyanocyclobutyl)butanamide binds to the hydrophobic pocket of MDM2 that interacts with the transactivation domain of p53, thereby blocking the MDM2-p53 interaction and stabilizing p53. This leads to the activation of p53 and its downstream signaling pathways, which induce cell cycle arrest, apoptosis, and senescence in cancer cells. 4-(1,3-benzothiazol-2-yl)-N-(1-cyanocyclobutyl)butanamide has been shown to be highly selective for MDM2 over other related proteins, such as MDMX and RING finger protein 11 (RNF11).
Biochemical and Physiological Effects:
4-(1,3-benzothiazol-2-yl)-N-(1-cyanocyclobutyl)butanamide has been shown to induce the accumulation of p53 in cancer cells, leading to the activation of its downstream target genes, such as p21, Bax, and Noxa. This results in the inhibition of cell proliferation, the induction of apoptosis, and the suppression of tumor growth. 4-(1,3-benzothiazol-2-yl)-N-(1-cyanocyclobutyl)butanamide has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. In addition, 4-(1,3-benzothiazol-2-yl)-N-(1-cyanocyclobutyl)butanamide has been shown to have low toxicity and good pharmacokinetic properties in preclinical studies.

Advantages and Limitations for Lab Experiments

4-(1,3-benzothiazol-2-yl)-N-(1-cyanocyclobutyl)butanamide has several advantages as a tool compound for studying the MDM2-p53 interaction and its role in cancer. It is highly selective for MDM2 over other related proteins, such as MDMX and RNF11. It has been shown to be effective in inhibiting the growth of various cancer cell lines in vitro and in vivo, and enhancing the efficacy of other anticancer agents. 4-(1,3-benzothiazol-2-yl)-N-(1-cyanocyclobutyl)butanamide has also been shown to have low toxicity and good pharmacokinetic properties in preclinical studies. However, there are also some limitations to using 4-(1,3-benzothiazol-2-yl)-N-(1-cyanocyclobutyl)butanamide in lab experiments. It is a small molecule inhibitor, which may have off-target effects and limited tissue penetration. In addition, its efficacy may be affected by the genetic background and mutational status of cancer cells.

Future Directions

There are several future directions for the research and development of 4-(1,3-benzothiazol-2-yl)-N-(1-cyanocyclobutyl)butanamide. One direction is to optimize its pharmacokinetic properties and develop more potent and selective derivatives. Another direction is to investigate its efficacy in combination with other targeted therapies, such as immune checkpoint inhibitors and PARP inhibitors. Furthermore, 4-(1,3-benzothiazol-2-yl)-N-(1-cyanocyclobutyl)butanamide may have potential applications in other diseases beyond cancer, such as neurodegenerative disorders and viral infections, which involve the regulation of p53. Overall, 4-(1,3-benzothiazol-2-yl)-N-(1-cyanocyclobutyl)butanamide has shown great promise as a tool compound for studying the MDM2-p53 interaction and as a potential anticancer agent, and further research is warranted to explore its full therapeutic potential.

Synthesis Methods

4-(1,3-benzothiazol-2-yl)-N-(1-cyanocyclobutyl)butanamide can be synthesized using a two-step procedure. The first step involves the condensation of 2-aminobenzothiazole with 1-cyanocyclobutane carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The resulting intermediate is then coupled with 4-bromobutanoyl chloride in the presence of a base such as triethylamine to yield the final product, 4-(1,3-benzothiazol-2-yl)-N-(1-cyanocyclobutyl)butanamide.

Scientific Research Applications

4-(1,3-benzothiazol-2-yl)-N-(1-cyanocyclobutyl)butanamide has been extensively used in scientific research as a tool compound to study the MDM2-p53 interaction and its role in cancer. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including breast, lung, colon, and prostate cancers. 4-(1,3-benzothiazol-2-yl)-N-(1-cyanocyclobutyl)butanamide has also been used to investigate the downstream effects of p53 activation, such as cell cycle arrest, apoptosis, and senescence. In addition, 4-(1,3-benzothiazol-2-yl)-N-(1-cyanocyclobutyl)butanamide has been used in combination with other anticancer agents to enhance their efficacy, such as the chemotherapy drug doxorubicin and the targeted therapy drug vemurafenib.

properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-N-(1-cyanocyclobutyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c17-11-16(9-4-10-16)19-14(20)7-3-8-15-18-12-5-1-2-6-13(12)21-15/h1-2,5-6H,3-4,7-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGZIRPGZXKSGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC(=O)CCCC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-benzothiazol-2-yl)-N-(1-cyanocyclobutyl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.